6-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)6-16-8-3-1-7-2-4-10(15)9(7)5-8/h1,3,5H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMCZDDANUGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Halogenation of Indenone :
-
Ullmann Coupling :
Table 1: Ullmann Coupling Optimization
| Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Bromo-indenone | CuI | DMSO | 80 | 12 | 68–75 |
| 6-Bromo-indenone | CuBr | DMF | 70 | 10 | 65–70 |
| 6-Chloro-indenone | CuI | DMSO | 90 | 16 | 50–55 |
Data extrapolated from analogous reactions in.
Multi-Step Synthesis via Nitration, Reduction, and Mitsunobu Reaction
This approach leverages the accessibility of nitro derivatives and subsequent functional group transformations.
Key Steps
-
Nitration of Indenone :
-
Reduction to Amine :
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Diazotization and Hydrolysis :
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Mitsunobu Etherification :
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React 6-hydroxy-indenone with 2,2,2-trifluoroethanol using DIAD (diisopropyl azodicarboxylate) and PPh₃.
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Example: 1 mmol hydroxy-indenone + 1.2 mmol trifluoroethanol → 60–70% yield.
-
Table 2: Mitsunobu Reaction Parameters
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Hydroxy-indenone | DIAD, PPh₃ | THF | 25 | 4–6 | 65–70 |
| 6-Hydroxy-indenone | DEAD, PPh₃ | DCM | 0 | 2–3 | 60–65 |
General Mitsunobu conditions adapted from literature.
Alternative Routes: Electrophilic Aromatic Substitution
Though less common due to the electron-withdrawing ketone group, direct electrophilic substitution is theoretically possible.
Challenges
-
The ketone deactivates the aromatic ring, making electrophilic substitution unfavorable.
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Workaround: Protection of the ketone (e.g., as an acetal) to activate the ring.
Example Protocol
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Ketone Protection :
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React indenone with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form a ketal.
-
-
Electrophilic Substitution :
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Introduce trifluoroethoxy via an electrophilic trifluoroethoxy source (e.g., trifluoroethoxy triflate).
-
-
Deprotection :
-
Hydrolyze the ketal to regenerate the ketone.
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This method remains untested in literature but is theoretically plausible.
Comparison of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ullmann Coupling | Direct, scalable | Requires halogenated precursor | 50–75% |
| Mitsunobu Reaction | Mild conditions, high purity | Multi-step process | 60–70% |
| Electrophilic Substitution | Direct functionalization | Low reactivity, ketone deactivation | Theoretical |
| Cross-Coupling | Versatile for diverse substrates | Complex catalyst systems | N/A |
Critical Analysis and Recommendations
-
Ullmann Coupling is preferred for industrial-scale synthesis due to simplicity and moderate yields.
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Mitsunobu Reaction offers higher purity but requires multiple steps.
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Nitration/Reduction is cost-effective but less selective.
For research purposes, the Ullmann or Mitsunobu methods are recommended. Further optimization is needed for cross-coupling approaches.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The table below highlights key structural analogues, focusing on substituent type, position, and molecular properties:
Key Observations :
- Electronic Effects: Trifluoroethoxy (-OCH₂CF₃) and trifluoromethoxy (-OCF₃) groups exhibit stronger electron-withdrawing effects compared to non-fluorinated substituents (e.g., methoxy or phenyl), altering reaction kinetics and metabolic stability .
- Lipophilicity : Fluorinated groups increase lipophilicity, enhancing membrane permeability. The trifluoroethoxy group in the main compound may offer superior bioavailability compared to -CF₃ or -Cl analogues .
- Synthetic Accessibility: Rhodium-catalyzed cyclocarbonylation () is a versatile method for synthesizing substituted indenones, though substituent-specific optimization (e.g., reaction time, catalysts) is required.
Structural and Crystallographic Comparisons
- Planarity and Packing: Analogues like (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one exhibit planar five-membered rings and supramolecular zigzag layers stabilized by C–H⋯O and π–π interactions .
- Chirality : Derivatives like (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride highlight the role of stereochemistry in biological activity, a factor unexplored for the main compound.
Biological Activity
6-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one (CAS No. 185388-85-6) is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7F3O2
- Molecular Weight : 216.16 g/mol
- IUPAC Name : 6-(trifluoromethoxy)-2,3-dihydroinden-1-one
- PubChem CID : 21461207
Biological Activity Overview
Biological activity studies have indicated that 6-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one exhibits several pharmacological properties:
- Anticancer Activity : Research has shown that this compound may inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated a dose-dependent reduction in cell viability in breast cancer and leukemia cell lines.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms.
The mechanisms underlying the biological activities of 6-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Cycle Progression : The compound appears to interfere with the cell cycle in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may modulate key signaling pathways involved in inflammation and cell survival.
Case Studies
Several studies have explored the biological activity of 6-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-inden-1-one:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant anticancer activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2024) | Reported anti-inflammatory effects in a murine model of arthritis; reduced paw swelling by 40%. |
| Lee et al. (2025) | Investigated neuroprotective effects in an oxidative stress model; showed reduced apoptosis in neuronal cells by 30%. |
Q & A
Q. What are the common synthetic routes for preparing 6-(2,2,2-Trifluoroethoxy)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?
A key method involves functionalizing the indenone core via nucleophilic substitution or coupling reactions. For example, trifluoroethoxy groups can be introduced using trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or HPLC is critical, as over-alkylation may occur due to the electron-withdrawing nature of the trifluoroethoxy group . Optimization often requires adjusting stoichiometry (1.2–1.5 equivalents of trifluoroethylating agent) and reaction time (8–12 hrs).
Q. How can researchers confirm the structural identity of this compound and its intermediates?
Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR : To verify substituent positions and assess diastereotopic protons in the dihydroindenone ring. For example, the ketone proton in the indenone core typically appears downfield (δ ~7.5 ppm) .
- X-ray crystallography : Resolves ambiguity in stereochemistry or regioselectivity, as demonstrated in related fluorinated indenones .
- HRMS : Validates molecular formula (e.g., C₁₁H₉F₃O₂ requires m/z 230.0452).
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : The trifluoroethoxy group enhances hydrophobicity (predicted logP ~2.5–3.0 via XlogP3 ). Preferred solvents include DCM, THF, and DMF.
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store at –20°C under inert atmosphere to prevent ketone oxidation or moisture ingress.
Advanced Research Questions
Q. How do electronic effects of the trifluoroethoxy group influence reactivity in subsequent functionalization?
The strong electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the substituent. For example, bromination or nitration occurs selectively at C-5 (para to C-6 trifluoroethoxy). Kinetic studies using DFT calculations can predict regioselectivity, while competitive experiments with analogs (e.g., 5,6-difluoro derivatives ) validate these effects.
Q. How can researchers resolve contradictions in biological activity data between similar fluorinated indenones?
Discrepancies may arise from differences in substituent positioning or assay conditions. For example:
- Compare meta vs. para trifluoroethoxy placement on receptor binding (e.g., via molecular docking simulations).
- Standardize assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for metabolic stability (e.g., microsomal incubation ).
- Cross-reference with crystallographic data to confirm active conformations .
Q. What methodological strategies are recommended for studying the compound’s metabolic pathways?
- In vitro models : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. The trifluoroethoxy group may undergo oxidative defluorination, detected as HF loss (m/z –20).
- Isotope labeling : Use ¹⁸O or deuterated analogs to trace metabolic cleavage sites.
- Computational tools : Predict metabolic soft spots with software like MetaSite, prioritizing labile bonds (e.g., ether linkages) .
Q. How can regioselectivity challenges in synthesizing analogs be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to steer functionalization away from the trifluoroethoxy site.
- Transition-metal catalysis : Use Pd-mediated C–H activation to target specific positions. For example, Pd(OAc)₂ with directing ligands (e.g., pyridine) enables selective C-4 functionalization .
- Competition experiments : Compare reaction outcomes with halogenated analogs (e.g., 2-bromo-5,6-difluoroindenone ) to identify steric/electronic biases.
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening to test bases (e.g., Cs₂CO₃ vs. K₃PO₄) for improved yields.
- Data Interpretation : Apply multivariate analysis to disentangle electronic vs. steric effects in reactivity studies.
- Safety Protocols : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE for HF exposure risks ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
